molecular formula C11H19NO8 B239071 N-acetylmuramic acid CAS No. 1856-93-5

N-acetylmuramic acid

Cat. No.: B239071
CAS No.: 1856-93-5
M. Wt: 293.27 g/mol
InChI Key: MNLRQHMNZILYPY-MKFCKLDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is a derivative of glucose, specifically a modified amino sugar. This compound is notable for its structural complexity and its presence in various biological systems. It is an important building block in the synthesis of more complex molecules and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose typically involves multiple steps, starting from readily available glucose derivatives. One common method involves the protection of hydroxyl groups, followed by selective functionalization at specific positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of chiral auxiliaries and catalysts to enhance the efficiency and selectivity of the reactions. The process is designed to be cost-effective and scalable, ensuring a consistent supply of high-purity ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose .

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose .

Scientific Research Applications

Role in Bacterial Cell Wall Synthesis

N-acetylmuramic acid is integral to the biosynthesis of peptidoglycan, which provides structural integrity to bacterial cells. The synthesis and recycling of NAM are vital for bacterial growth and survival. Research has shown that UDP-N-acetylmuramic acid acts as a feedback inhibitor for MurA, an enzyme critical for NAM synthesis, thus regulating bacterial cell wall production .

Table 1: Key Enzymes Involved in NAM Metabolism

EnzymeFunctionReference
MurACatalyzes the first step in peptidoglycan biosynthesis
MurKKinase that phosphorylates this compound for recycling
MurUInvolved in the recycling of NAM from degraded peptidoglycan

Medical Imaging Applications

Recent advancements have utilized derivatives of this compound for medical imaging, particularly in the detection of bacterial infections. A study developed positron emission tomography (PET) radiotracers targeting bacterial-specific pathways using fluorine-18 labeled NAM derivatives. This approach enhances the imaging of infections in patients by allowing for better visualization of bacterial cell walls .

Case Study: PET Imaging with NAM Derivatives

  • Objective: Improve imaging techniques for bacterial infections.
  • Method: Synthesis of fluorine-18 labeled this compound derivatives.
  • Outcome: Enhanced detection of bacterial infections using PET imaging techniques .

Antimicrobial Research

This compound's role in peptidoglycan metabolism has implications for antimicrobial development. Understanding how bacteria utilize NAM can lead to new strategies to combat antibiotic resistance. For instance, research on Tannerella forsythia, an oral pathogen, revealed its auxotrophy for NAM, indicating potential targets for therapeutic intervention in periodontal disease .

Table 2: Bacterial Species and Their Dependency on this compound

Bacterial SpeciesDependency on NAMImplications for Treatment
Tannerella forsythiaEssentialTargeted therapies for periodontitis
Escherichia coli (MurQ knockout)Utilizes exogenous NAMInsights into peptidoglycan recycling

Food Safety Applications

This compound is also relevant in food microbiology. Its detection can serve as a marker for bacterial contamination in food products. Advanced techniques combining mass spectrometry with phage-based detection methods have been developed to identify bacteria through their peptidoglycan components, including NAM .

Case Study: Phage Detection in Food Safety

  • Objective: Rapid detection of bacterial contamination.
  • Method: Use of bacteriophages targeting peptidoglycan components.
  • Outcome: Improved methods for ensuring food safety through quick identification of pathogens .

Synthetic Applications

The synthesis of functionalized N-acetylmuramic acids has opened avenues for probing bacterial metabolism and developing bioorthogonal labeling techniques. These derivatives can be used to visualize and study the dynamics of peptidoglycan synthesis and turnover within living bacteria .

Table 3: Functionalized this compound Derivatives

Derivative TypeApplicationReference
Azido-NAMBioorthogonal labeling
Fluorescent-labeled NAMVisualization in live cells
Photoactivatable intermediatesProbing metabolic pathways

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-D-muramic acid: A related compound with similar structural features but different functional groups.

    2-amino-2-deoxy-D-glucopyranose: Another amino sugar with distinct chemical properties.

    D-glucosamine: A simpler derivative of glucose with an amino group.

Uniqueness

®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its relevance in various scientific fields highlight its importance .

Biological Activity

N-acetylmuramic acid (MurNAc) is a crucial component of the bacterial cell wall, specifically within the peptidoglycan structure. Its biological activity is significant in various biochemical pathways and has implications for antibiotic development, bacterial metabolism, and cell wall integrity. This article explores the biological activity of MurNAc, highlighting its role in bacterial physiology, enzymatic interactions, and potential therapeutic applications.

Structure and Function

MurNAc is an amino sugar that forms part of the glycan strands in peptidoglycan, alternating with N-acetylglucosamine (GlcNAc) to create a robust network that provides structural support to bacterial cells. The unique structure of MurNAc includes a lactic acid side chain that distinguishes it from GlcNAc, making it essential for bacterial survival and growth.

Role in Peptidoglycan Biosynthesis

MurNAc plays a vital role in the biosynthesis of peptidoglycan, which is critical for maintaining bacterial cell shape and integrity. The enzyme MurA catalyzes the conversion of phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine to UDP-MurNAc. Recent studies have shown that UDP-N-acetylmuramic acid can bind tightly to MurA, acting as a feedback inhibitor in this pathway. This binding stabilizes the closed conformation of MurA, preventing substrate access and thus regulating peptidoglycan synthesis .

Table 1: Key Enzymes Involved in MurNAc Metabolism

EnzymeFunctionOrganism
MurACatalyzes the formation of UDP-MurNAcVarious bacteria
MurKPhosphorylates MurNAcTannerella forsythia
MupPPhosphatase involved in MurNAc recyclingPseudomonas putida

Auxotrophy in Tannerella forsythia

A study on Tannerella forsythia, a bacterium associated with periodontal disease, revealed that it exhibits auxotrophy for MurNAc. This means it cannot synthesize MurNAc and relies on external sources for growth. Deletion mutants lacking the kinase Tf_MurK showed an inability to catabolize MurNAc, leading to intracellular accumulation and altered cell wall metabolism. These findings underscore the importance of MurNAc in bacterial growth and morphology .

Antibiotic Resistance Mechanisms

Research has indicated that certain bacteria, such as Pseudomonas species, utilize alternative pathways for MurNAc metabolism that confer intrinsic resistance to antibiotics like fosfomycin. The identification of MupP as a phosphatase completing the anabolic recycling pathway highlights potential targets for new antimicrobial therapies aimed at disrupting this resistance mechanism .

Therapeutic Implications

Given its central role in bacterial cell wall synthesis, MurNAc is a promising target for antibiotic development. Inhibitors that disrupt MurA activity could effectively hinder bacterial growth without affecting mammalian cells, as these enzymes lack direct homologues in human biology. The exploration of novel analogues of UDP-N-acetylmuramic acid may lead to the discovery of effective antibacterial agents .

Properties

CAS No.

1856-93-5

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

IUPAC Name

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1

InChI Key

MNLRQHMNZILYPY-MKFCKLDKSA-N

SMILES

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C

Key on ui other cas no.

10597-89-4

Synonyms

2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer
4-O-NAcMur
acetylmuramic acid
N-acetylisomuramic acid
N-acetylmuramic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-acetylmuramic acid
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-acetylmuramic acid
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-acetylmuramic acid
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-acetylmuramic acid
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-acetylmuramic acid
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-acetylmuramic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.